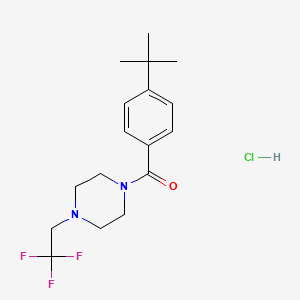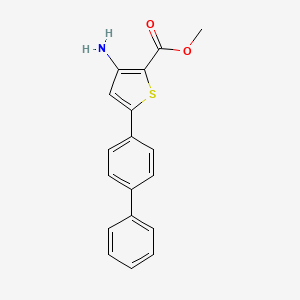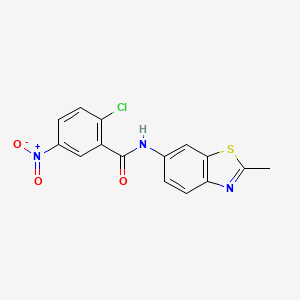
(4-(Tert-butyl)phenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs. The tert-butylphenyl and 2,2,2-trifluoroethyl groups attached to the piperazine ring could potentially alter the compound’s properties and biological activity .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms. It also has a tert-butylphenyl group and a 2,2,2-trifluoroethyl group attached to the piperazine ring. These groups could influence the compound’s conformation and intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the piperazine ring, the tert-butylphenyl group, and the 2,2,2-trifluoroethyl group could affect properties like solubility, melting point, and chemical stability .Applications De Recherche Scientifique
T-Type Calcium Channel Blocker
A novel T-type calcium channel blocker, closely related to the chemical structure , has been synthesized and shown promise as both a nociceptive and inflammatory pain reliever, as well as an analgesic in a rat neuropathic pain model. A quantification method was developed for the determination of this compound in rat plasma, highlighting its potential therapeutic applications (Noh et al., 2011).
HIV Entry Inhibitor
Research on compounds structurally related to "(4-(Tert-butyl)phenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride" includes the study of a potent noncompetitive allosteric antagonist of the CCR5 receptor, with significant antiviral effects for HIV-1. This highlights the compound's relevance in exploring new treatments for HIV (Watson et al., 2005).
Synthesis and Structural Characterization
A series of novel pyrazole carboxamide derivatives containing a piperazine moiety was synthesized, and the structure of one derivative was confirmed by X-ray crystal analysis, demonstrating the chemical's versatility in forming structurally diverse compounds with potential biological activity (Lv et al., 2013).
Antioxidant Neuroprotective Agents
Antioxidant compounds related to "(4-(Tert-butyl)phenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride" were prepared and demonstrated to be powerful neuroprotective agents, offering potential therapeutic benefits in brain damage models mimicking cerebral palsy (Largeron et al., 2001).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(4-tert-butylphenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O.ClH/c1-16(2,3)14-6-4-13(5-7-14)15(23)22-10-8-21(9-11-22)12-17(18,19)20;/h4-7H,8-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBVLICRYYOHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid](/img/structure/B2649663.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2649664.png)


![N-allyl-N'-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}thiourea](/img/structure/B2649669.png)
![6-Methyl-5-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazol-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2649672.png)
![6-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2649673.png)
![1-(2-Fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2649675.png)
![1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2649676.png)

![(E)-ethyl 2-(3-(4-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2649681.png)
![[1-(6-Bromo-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2649682.png)
